

# Technical Guide: 3-Amino-1H-indazole-6-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Amino-1H-indazole-6-carbonitrile

**Cat. No.:** B1291503

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CAS Number: 267413-32-1

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Amino-1H-indazole-6-carbonitrile** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring fused to a benzene ring, makes it an important scaffold for the development of therapeutic agents. The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of **3-Amino-1H-indazole-6-carbonitrile**, with a focus on its role in the development of kinase inhibitors targeting key oncogenic drivers.

## Physicochemical and Spectral Data

While extensive experimental data for this specific compound is not widely published, the following tables summarize available and predicted information critical for its handling and characterization.[\[1\]](#)

Property	Value
CAS Number	267413-32-1
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>4</sub>
Molecular Weight	158.16 g/mol
Appearance	Not available (likely a solid)
Solubility	Not available
Melting Point	Not available
Boiling Point	Not available

Note: Some physical properties are not readily available in the public domain.

## Synthesis

The synthesis of 3-amino-1H-indazoles is often achieved through the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[\[2\]](#)[\[3\]](#) This method provides a direct and efficient route to the indazole core.

## Experimental Protocol: Synthesis of 3-Amino-1H-indazole-6-carbonitrile

This protocol is based on the general synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitriles.

Materials:

- 4-Fluoro-3-cyanobenzonitrile (or an equivalent ortho-fluorobenzonitrile precursor to the target compound)
- Hydrazine hydrate (NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O)
- Butanol (or another suitable high-boiling point solvent)
- Ethyl acetate

- Water
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, 4-fluoro-3-cyanobenzonitrile, in butanol.
- Add an excess of hydrazine monohydrate to the solution.
- Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
- Partition the resulting residue between ethyl acetate and water.
- Separate the organic layer, and wash it with water.
- Extract the aqueous layer with ethyl acetate.
- Combine all organic layers and dry them over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude **3-Amino-1H-indazole-6-carbonitrile**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

# Role in Drug Discovery: A Scaffold for Kinase Inhibitors

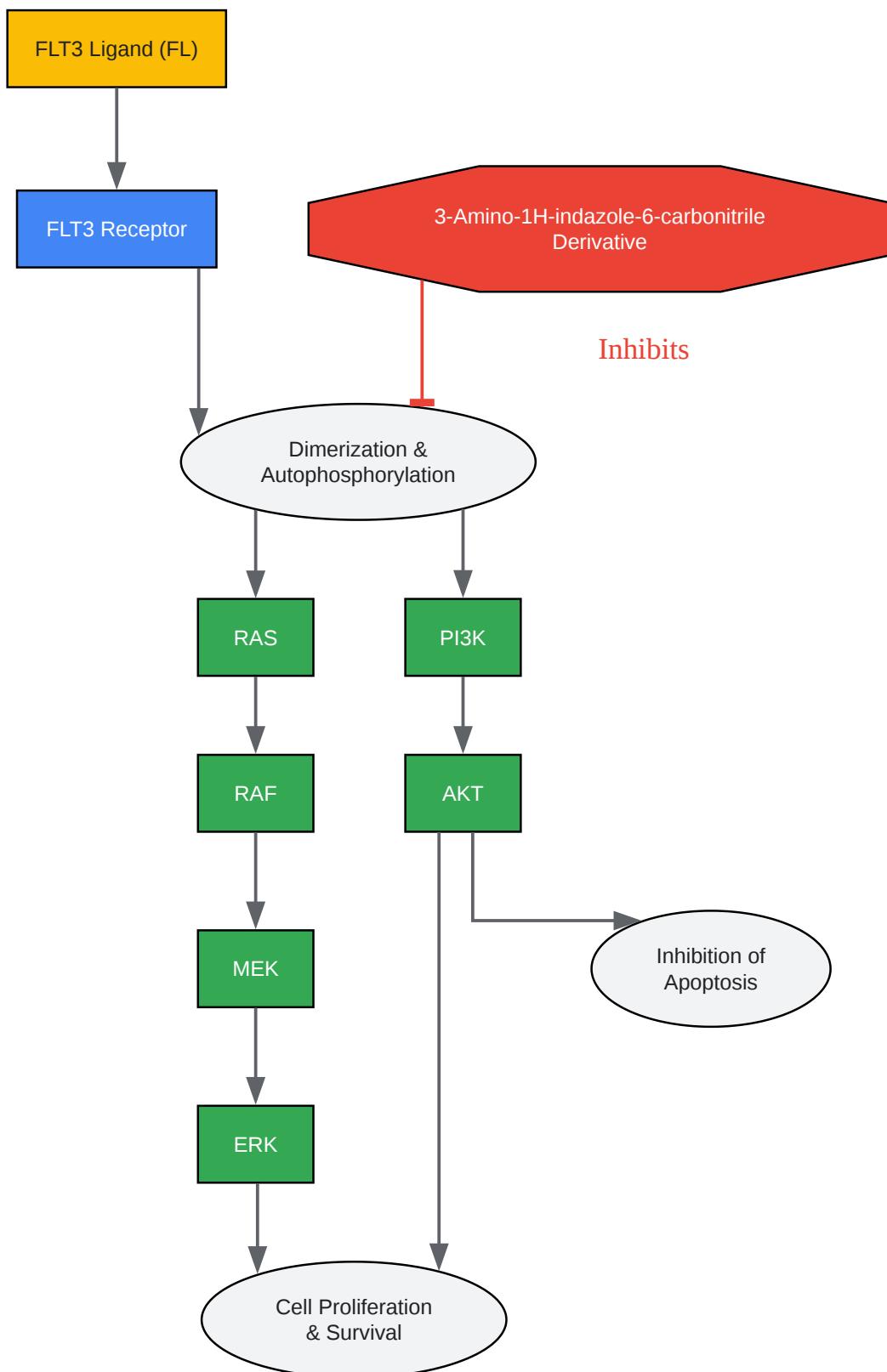
The 3-amino-1H-indazole scaffold is a privileged structure in the design of type II kinase inhibitors. These inhibitors target the "DFG-out" inactive conformation of the kinase, leading to high selectivity and potency. Derivatives of **3-Amino-1H-indazole-6-carbonitrile** have been investigated as inhibitors of several key kinases implicated in cancer, including FLT3, PDGFR $\alpha$ , and c-Kit.

## Target Kinases and Therapeutic Relevance

- FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.<sup>[4]</sup> Inhibitors targeting FLT3 are therefore of significant therapeutic interest.
- Platelet-Derived Growth Factor Receptor Alpha (PDGFR $\alpha$ ): Aberrant PDGFR $\alpha$  signaling is implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal tumors (GISTs).<sup>[5]</sup>
- c-Kit: This receptor tyrosine kinase is another critical driver of GISTs and is also involved in the development of mastocytosis and certain types of melanoma.<sup>[6]</sup>

## Signaling Pathway

The following diagram illustrates a simplified representation of the FLT3 signaling pathway, which is a key target for inhibitors derived from the **3-Amino-1H-indazole-6-carbonitrile** scaffold. In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.<sup>[2][7]</sup> In diseases like AML, mutations can lead to constitutive, ligand-independent activation of FLT3 and its downstream pathways.<sup>[2][4]</sup>

[Click to download full resolution via product page](#)**FLT3 Signaling Pathway and Point of Inhibition.**

## Conclusion

**3-Amino-1H-indazole-6-carbonitrile** is a valuable and versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its utility in targeting key oncogenic pathways such as those driven by FLT3, PDGFR $\alpha$ , and c-Kit underscores its importance in modern drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation will continue to be a promising avenue for the development of new therapeutics.

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